[3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride
Description
[3-(3,3,3-Trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride (Molecular Formula: C₈H₁₄ClF₃N₂; CAS: 230.66) is a bicyclic hydrazine derivative featuring a 3,3,3-trifluoropropyl substituent on a rigid bicyclo[1.1.1]pentane scaffold . The compound is cataloged by Enamine Ltd. (MDL: EN300-27717825) and is likely utilized in medicinal chemistry and drug discovery due to the unique steric and electronic properties imparted by its bicyclo[1.1.1]pentane core and fluorine-rich substituent. Bicyclo[1.1.1]pentane structures are recognized as bioisosteres for aromatic rings, offering enhanced metabolic stability and improved pharmacokinetic profiles in drug candidates .
Properties
IUPAC Name |
[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2.ClH/c9-8(10,11)2-1-6-3-7(4-6,5-6)13-12;/h13H,1-5,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMCYIMTXLAMBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)CCC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride typically involves multiple steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction followed by a ring-opening and subsequent ring-closing steps.
Introduction of the trifluoropropyl group: This step often involves the use of trifluoropropyl halides under nucleophilic substitution conditions.
Hydrazine functionalization: The hydrazine group is introduced through a reaction with hydrazine derivatives, often under acidic conditions to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of azo or azoxy compounds.
Reduction: Reduction reactions can convert the hydrazine group to amines.
Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
Azo compounds: Formed through oxidation.
Amines: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science: Its rigid bicyclic structure makes it a candidate for the development of novel polymers and materials.
Biology and Medicine
Drug Development: The hydrazine moiety is known for its potential in drug design, particularly in the development of anti-cancer and anti-tuberculosis agents.
Biochemical Research: The compound can be used as a probe to study enzyme mechanisms and interactions.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its reactive functional groups.
Pharmaceuticals: As an intermediate in the synthesis of complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of [3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The hydrazine group can form covalent bonds with enzyme active sites, inhibiting their function. The trifluoropropyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Substituent Variations: Trifluoropropyl vs. Trifluoromethyl
The compound 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride (CAS: 1823931-68-5; Purity: ≥97%) differs by replacing the trifluoropropyl group with a smaller trifluoromethyl substituent and adopting a dihydrochloride salt form. Key distinctions include:
- Solubility: The dihydrochloride salt (2HCl) may exhibit higher aqueous solubility than the monohydrochloride form, which is critical for in vitro assays .
Counterion Differences: Hydrochloride vs. Dihydrochloride
The dihydrochloride variant (CAS: 1823931-68-5) from Aladdin showcases how counterion selection impacts physicochemical properties. The additional HCl molecule could enhance stability under ambient storage conditions (room temperature recommended) , whereas the monohydrochloride form (CAS: 230.66) may require stricter handling.
Fluorine Substituent Variations: Trifluoropropyl vs. Single Fluorine
The compound (3-fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine hydrochloride (PubChem entry, inaccessible due to technical limitations) replaces the trifluoropropyl group with a single fluorine atom.
Functionalized Bicyclo Scaffolds in Medicinal Chemistry
Evidence from a MedChemComm study highlights 5-(3-(bicyclo[1.1.1]pentan-1-ylcarbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide , where the trifluoropropyl-bicyclo motif is integrated into a complex drug-like molecule. This underscores the scaffold’s utility in optimizing pharmacokinetic properties, such as metabolic resistance and membrane permeability .
Data Table: Structural and Commercial Comparison
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